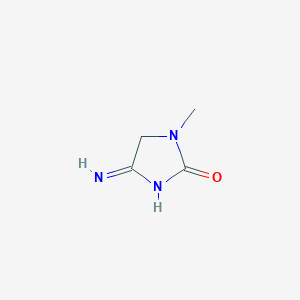

4-Amino-1-methyl-5H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imino-1-methylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAMXDLOFRRABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

Condensation reactions represent the most widely reported method for synthesizing 4-Amino-1-methyl-5H-imidazol-2-one. These protocols typically involve reacting primary amines with carbonyl-containing precursors under basic conditions. For example, diaminomaleonitrile and formamide undergo condensation in the presence of phosphorus oxychloride (POCl₃) to form intermediate imidazole precursors, which are subsequently methylated.

A critical parameter is the molar ratio of reagents. Optimal yields (77.59%) are achieved with a 1:1.2–1.5 ratio of diaminomaleonitrile to formamide, alongside stoichiometric POCl₃. Tetrahydrofuran (THF) serves as the preferred solvent due to its ability to stabilize reactive intermediates. Post-reaction workup includes quenching with methanol, pH adjustment to 8–8.5, and extraction with ethyl acetate.

Table 1: Optimization of Condensation Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Diaminomaleonitrile:Formamide | 1:1.3 | Maximizes intermediate purity |

| Reaction Temperature | 5–35°C | Prevents side reactions |

| Solvent | THF | Enhances intermediate stability |

Ring-Closure Methodologies

Alkaline Cyclization

Ring-closure strategies exploit the nucleophilic properties of amino groups to form the imidazole core. In one patented method, intermediate 1 (generated from diaminomaleonitrile and formamide) undergoes cyclization in aqueous sodium hydroxide at 95–100°C. The reaction proceeds via intramolecular nucleophilic attack, with the hydroxide ion deprotonating the amino group to facilitate ring formation.

Key challenges include controlling exothermicity during NaOH addition and minimizing hydrolysis of the formamide group. Industrial protocols address this by maintaining strict temperature control (95–100°C) and using inert gas atmospheres to prevent oxidation.

Organolithium-Mediated Closure

Alternative approaches employ strong bases such as n-butyllithium (n-BuLi) to drive cyclization. In a patent describing a related imidazole derivative, n-BuLi induces deprotonation at the C2 position, enabling ring closure through elimination of a leaving group. While this method achieves high regioselectivity, its applicability to this compound requires further validation.

Industrial-Scale Synthesis

Two-Step Process

A landmark industrial method (CN111362875A) avoids toxic cyanide reagents by using diaminomaleonitrile as the starting material. The synthesis comprises two steps:

-

Intermediate Formation : Diaminomaleonitrile reacts with formamide and POCl₃ in THF at 5–35°C.

-

Cyclization : The intermediate undergoes alkaline ring closure in water, yielding the final product after recrystallization.

This route achieves a total yield of 58.81% and eliminates cyanide-containing wastewater, addressing environmental and safety concerns.

Table 2: Industrial vs. Laboratory-Scale Yields

| Method | Scale | Yield (%) | Purity (%) |

|---|---|---|---|

| Two-Step Industrial | Multi-kilogram | 58.81 | ≥99.8 |

| Laboratory Condensation | Gram | 72.0 | 95.0 |

Alternative Synthetic Routes

Oxidation-Reduction Approaches

Minor routes involve oxidation of 1-methylimidazole precursors followed by amination. Hydrogen peroxide (H₂O₂) oxidizes the imidazole ring at C4, after which ammonia or ammonium salts introduce the amino group. However, these methods suffer from low regioselectivity and require costly purification steps.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. Preliminary studies show a 20% reduction in reaction time for condensation steps, though scalability remains unproven.

Comparative Analysis and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-5H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the imidazole ring.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that imidazole derivatives, including 4-amino-1-methyl-5H-imidazol-2-one, exhibit promising antiviral properties. For instance, a study highlighted the synthesis of novel imidazo[2,1-b]thiazole derivatives that demonstrated significant antiviral activity against various viruses, including Coxsackie B4 virus and Feline coronavirus . The structural modifications in these compounds enhance their efficacy as potential antiviral agents.

2. Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. A notable application is in the development of compounds that act as human parathyroid hormone receptor 1 (hPTHR1) agonists for the treatment of hypoparathyroidism. One such analogue derived from imidazole is currently undergoing phase 1 clinical trials . The ability of imidazole derivatives to interact with biological targets makes them valuable in cancer therapeutics.

3. Antimicrobial Properties

The antimicrobial activity of imidazole derivatives is well-documented. Studies have shown that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties. The presence of specific substituents on the imidazole ring can enhance these activities, making them suitable candidates for developing new antibiotics .

Agricultural Applications

1. Plant Growth Regulators

Imidazole compounds have been explored as plant growth regulators. Their ability to modulate plant physiological processes can lead to improved crop yields and stress resistance. Research has indicated that certain imidazole derivatives can enhance seed germination and root development .

2. Pest Control Agents

The potential use of imidazole derivatives as pest control agents has been investigated due to their bioactivity against various agricultural pests. These compounds can serve as eco-friendly alternatives to traditional pesticides, reducing the environmental impact associated with chemical pest control methods .

Table 1: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Development of Antiviral Agents

A recent study synthesized a series of novel acyl-hydrazone and spirothiazolidinone derivatives based on imidazole scaffolds. These compounds were evaluated for their antiviral activity against several viruses in mammalian cell cultures. Results indicated that specific derivatives exhibited potent activity against Feline coronavirus, suggesting their potential as antiviral agents in therapeutic applications .

Case Study 2: Cancer Therapeutics

The exploration of imidazole derivatives as hPTHR1 agonists has shown promising results in treating hypoparathyroidism. One compound is currently in clinical trials, emphasizing the importance of imidazole in developing targeted cancer therapies. This highlights the compound's versatility and potential impact on future cancer treatment strategies .

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-5H-imidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

- Molecular Geometry : Planar imidazolone ring with intramolecular hydrogen bonds (N–H···O) stabilizing the structure .

- Reactivity: The amino group enables further functionalization, while the methyl group enhances lipophilicity.

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Analysis :

Mechanistic Hypotheses :

- The target compound’s amino group could serve as a hydrogen bond donor in enzyme inhibition, while its smaller size may limit off-target interactions compared to bulkier analogs.

Biological Activity

4-Amino-1-methyl-5H-imidazol-2-one (often referred to as AMI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMI, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H7N3O

- Molecular Weight : 113.12 g/mol

- Chemical Structure :

Antimicrobial Activity

AMI has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential use as an antibiotic. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid replication, similar to other known antibiotics .

Antioxidant Properties

Research has demonstrated that AMI possesses significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage in various diseases .

Anti-inflammatory Effects

AMI has been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

The biological activity of AMI can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : AMI may inhibit specific enzymes involved in bacterial growth and replication.

- Scavenging Free Radicals : Its ability to neutralize reactive oxygen species (ROS) contributes to its antioxidant effects.

- Modulation of Immune Responses : By regulating cytokine production, AMI can modulate immune responses, making it a candidate for treating autoimmune disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of AMI involved testing against Gram-positive and Gram-negative bacteria. Results indicated that AMI inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antibiotic .

Case Study 2: Anti-inflammatory Action

In a model of rheumatoid arthritis, AMI was administered to mice. The results showed a significant reduction in joint swelling and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Research Findings

Q & A

What are the established synthetic routes for 4-Amino-1-methyl-5H-imidazol-2-one, and how do reaction conditions influence product purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclization reactions of amidines with ketones or aldehydes. For example, a base-promoted approach under transition-metal-free conditions enables the formation of 4,5-dihydroimidazol-5-one derivatives, which can be further functionalized . Solvent choice (e.g., ethanol vs. water) and catalyst selection (e.g., Raney nickel over palladium) critically impact yield by minimizing side reactions like dehalogenation . Post-synthesis purification often involves recrystallization or column chromatography, with purity verified via HPLC (>95%) .

What spectroscopic and crystallographic techniques are essential for characterizing structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR are used to confirm regiochemistry and substituent positions. For instance, characteristic imidazole ring proton signals appear between δ 6.5–8.5 ppm, while methyl groups resonate near δ 2.5–3.5 ppm .

- X-ray Crystallography: Resolves tautomeric or stereochemical ambiguities. A study of a related imidazolone derivative revealed a twisted conformation between the imidazole and aryl rings, confirmed by SHELX-refined crystallographic data (R factor < 0.05) .

How can researchers optimize reaction conditions for scaling up this compound synthesis while maintaining sustainability?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Transition-metal-free protocols (e.g., NaOH/EtOH systems) reduce heavy-metal waste .

- Solvent Optimization: Water or ethanol improves atom economy compared to DMF or THF .

- Temperature Control: Elevated temperatures (45°C) enhance cyclization efficiency but require careful monitoring to avoid decomposition .

- Yield Tracking: LC-MS or H NMR kinetic studies identify bottlenecks, such as incomplete Schiff base formation .

How should contradictions between spectroscopic data and computational modeling results be addressed?

Level: Advanced

Methodological Answer:

- Data Validation: Re-examine experimental conditions (e.g., solvent polarity affecting NMR shifts) .

- Computational Refinement: Adjust DFT parameters (e.g., B3LYP/6-31G*) to account for crystal packing effects observed in X-ray structures .

- Multi-technique Correlation: Overlay IR carbonyl stretches (e.g., 1700–1750 cm) with electrostatic potential maps from DFT to validate resonance structures .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Fungicidal activity is tested via MIC (Minimum Inhibitory Concentration) against Candida albicans, with derivatives showing IC values <10 µM .

- Molecular Docking: AutoDock Vina simulates binding to target proteins (e.g., angiotensin II receptors), guided by crystallographic data .

- SAR Studies: Substituent variation (e.g., arylidene vs. alkyl groups) correlates with anti-inflammatory efficacy in murine models .

What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Level: Advanced

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO gaps calculated via Gaussian09 identify nucleophilic sites (e.g., N1 of the imidazole ring) .

- MD Simulations: AMBER force fields model solvation effects on tautomer stability, aligning with experimental H NMR data .

- pKa Prediction: COSMO-RS estimates basicity (e.g., pKa ~8.5 for the amino group), informing pH-dependent reaction design .

How can researchers resolve discrepancies in tautomeric equilibria observed in different analytical techniques?

Level: Advanced

Methodological Answer:

- Variable-Temperature NMR: Monitor tautomer ratios (e.g., 4H vs. 5H forms) by tracking proton signal splitting at 25–90°C .

- Solid-State vs. Solution Studies: Compare X-ray data (fixed tautomers) with solution IR/NMR to quantify equilibrium shifts .

- Theoretical Modeling: DFT calculations (e.g., Gibbs free energy differences <1 kcal/mol) explain preferential tautomerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.